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Compound of Interest

Compound Name:
5-Bromo-3-ethyl-1,3-dihydro-indol-

2-one

Cat. No.: B1272487 Get Quote

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-3-ethyl-1,3-dihydro-indol-
2-one

Introduction
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, also known as 5-Bromo-3-ethyl-2-oxindole, is a

heterocyclic compound belonging to the oxindole class. The oxindole scaffold is a privileged

structure in medicinal chemistry, forming the core of numerous natural products and synthetic

compounds with a wide range of biological activities. The presence of a bromine atom at the 5-

position and an ethyl group at the 3-position significantly influences the molecule's electronic

properties, lipophilicity, and steric profile, making it a valuable building block for drug discovery

and development.

This guide provides a comprehensive overview of the known and predicted physical properties

of this compound, outlines standardized protocols for their experimental determination, and

offers insights grounded in chemical principles for researchers in organic synthesis and

pharmaceutical development.

Part 1: Physicochemical and Computed Properties
While extensive experimental data for this specific molecule is not widely published, we can

compile its fundamental identifiers and a robust set of computed properties from reliable
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chemical databases. These predictions offer valuable guidance for experimental design and

handling.

Core Molecular Identifiers
Identifier Value Source

IUPAC Name
5-bromo-3-ethyl-1,3-

dihydroindol-2-one
[1]

CAS Number 304876-05-9 [1][2]

Molecular Formula C₁₀H₁₀BrNO [1][2]

Molecular Weight 240.10 g/mol [1]

Exact Mass 238.99458 Da [1][2]

Predicted Physical and Chemical Properties
The following properties have been calculated using computational models and provide a

strong basis for understanding the compound's behavior.
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Property Predicted Value Source

XLogP3 2.4 [1][2]

Boiling Point 330.8°C at 760 mmHg [2]

Density 1.456 g/cm³ [2]

Flash Point 153.8°C [2]

pKa 13.32 ± 0.40 [2]

Vapor Pressure 0.000163 mmHg at 25°C [2]

Hydrogen Bond Donor Count 1 [1][2]

Hydrogen Bond Acceptor

Count
1 [1][2]

Rotatable Bond Count 1 [2]

Polar Surface Area (PSA) 29.1 Å² [1]

Appearance, Melting Point, and Solubility (Inferred)
Physical State: Based on the high molecular weight and the crystalline nature of related

compounds like 5-bromooxindole, 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is expected to

be a solid at room temperature, likely a crystalline powder.

Melting Point: An experimental melting point for this specific compound is not available in the

cited literature. However, we can infer a probable range from its parent structures. 5-

Bromooxindole has a reported melting point of 220-224°C[3], while 5-bromoindole melts at

89-92°C[4]. The addition of the 3-ethyl group will affect crystal packing, but it is reasonable to

anticipate a melting point within this broad range, likely above 100°C. Experimental

determination is essential for confirmation.

Solubility: The molecule possesses both polar functional groups (the amide N-H and

carbonyl C=O) and nonpolar regions (the bromophenyl ring and the ethyl group). This

amphiphilic nature suggests it will be sparingly soluble in water but should exhibit good

solubility in polar organic solvents. The related compound 5-bromooxindole is soluble in

dimethylformamide (DMF)[3]. Therefore, good solubility is expected in solvents such as DMF,
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dimethyl sulfoxide (DMSO), and potentially soluble in moderately polar solvents like ethyl

acetate and dichloromethane with some heating. It is expected to have low solubility in

nonpolar solvents like hexanes.

Part 2: Spectroscopic Characterization Profile
(Predicted)
No publicly available spectra for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one were identified.

The following sections describe the expected spectroscopic signatures based on its chemical

structure and data from analogous compounds. These predictions serve as a guide for

structural verification upon synthesis.

¹H NMR Spectroscopy (Predicted)
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic

region (~6.8-7.5 ppm). The proton at C4 will likely be a doublet, the proton at C6 a doublet of

doublets, and the proton at C7 a doublet. The bromine at C5 will influence their precise

chemical shifts.

Amide Proton (1H, -NH-): A broad singlet is expected, typically downfield (~8.0-9.0 ppm), due

to the deshielding effect of the adjacent carbonyl group. Its chemical shift can be highly

dependent on solvent and concentration.

Methine Proton (1H, -CH- at C3): A multiplet (likely a triplet or doublet of quartets) is

expected for the proton at the chiral center C3, coupled to the N-H and the adjacent ethyl

group. Its shift would be around 3.5-4.0 ppm.

Ethyl Group Protons (5H, -CH₂CH₃):

Methylene (-CH₂-): A multiplet (quartet if only coupled to the methyl, but further split by the

C3 proton) is expected around 1.8-2.2 ppm.

Methyl (-CH₃): A triplet is expected around 0.9-1.2 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (-C=O): A signal in the downfield region, characteristic of a lactam

carbonyl, is expected at ~175-180 ppm.

Aromatic Carbons (6C): Six signals are expected in the aromatic region (~110-145 ppm).

The carbon bearing the bromine (C5) will be significantly shifted, and its signal may be

attenuated.

Aliphatic Carbons (3C):

Methine Carbon (C3): A signal around 45-55 ppm.

Methylene Carbon (-CH₂-): A signal around 25-30 ppm.

Methyl Carbon (-CH₃): A signal in the upfield region, around 10-15 ppm.

Infrared (IR) Spectroscopy (Predicted)
N-H Stretch: A moderate to sharp absorption band around 3200-3300 cm⁻¹, characteristic of

the amide N-H group.

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches from the ethyl group will be just below 3000 cm⁻¹.

C=O Stretch (Lactam): A strong, sharp absorption band is expected in the region of 1680-

1710 cm⁻¹, which is highly characteristic of a five-membered lactam ring.

C=C Aromatic Stretches: Multiple bands of variable intensity will be present in the 1450-1600

cm⁻¹ region.

Mass Spectrometry (Predicted)
Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a

monobrominated compound. There will be two peaks of nearly equal intensity for the

molecular ion: [M]⁺ at m/z ≈ 239 and [M+2]⁺ at m/z ≈ 241, corresponding to the natural

abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation: Common fragmentation pathways would likely involve the loss of the ethyl

group ([M-29]⁺) and potentially the loss of CO.
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Part 3: Standardized Experimental Protocols
To address the absence of experimental data, this section provides detailed, self-validating

protocols for determining the key physical properties of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-
one.

Workflow for Physicochemical Property Determination

Synthesis & Purification

Property Analysis

Synthesize Compound

Purify by Recrystallization
or Column Chromatography

Confirm Structure (NMR, MS)

Melting Point Determination

Purity >98%

Solubility Testing Spectroscopic Analysis
(IR, Advanced NMR)

Click to download full resolution via product page

Caption: Experimental workflow for characterization.

Protocol 1: Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to

a liquid.
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Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a

small amount into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

Apparatus: Use a calibrated digital melting point apparatus.

Measurement:

Place the capillary tube in the apparatus.

Set a rapid heating rate (e.g., 10-15°C/min) for a preliminary, approximate

measurement.

For an accurate measurement, repeat with a fresh sample. Heat rapidly to about 15°C

below the approximate melting point.

Decrease the heating rate to 1-2°C/min.

Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the last crystal melts (T₂).

Reporting: The melting point is reported as the range T₁-T₂. A sharp melting range (< 2°C)

is indicative of high purity.

Protocol 2: Solubility Determination
Objective: To qualitatively and quantitatively assess the solubility in a range of common

laboratory solvents.

Methodology:

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water,

methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes, DMSO,

DMF).[5][6][7]

Qualitative Assessment:
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To 1 mL of each solvent in a separate vial, add ~5 mg of the compound.

Vortex or shake vigorously for 1 minute at room temperature.

Visually classify as "soluble," "sparingly soluble," or "insoluble."

Quantitative Assessment (for solvents where it appears soluble):

Prepare a saturated solution by adding an excess of the compound to a known volume

of solvent (e.g., 5 mL).

Stir the suspension at a constant temperature (e.g., 25°C) for several hours to ensure

equilibrium.

Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved

solid.

Take a precise aliquot of the clear filtrate (e.g., 1 mL) and evaporate the solvent

completely under vacuum.

Weigh the residual solid.

Calculation: Calculate the solubility in mg/mL or mol/L.

Protocol 3: NMR Spectrum Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation:

Weigh 5-10 mg of the purified compound.

Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry

NMR tube. DMSO-d₆ is often a good choice for oxindoles to ensure solubility and clear

visualization of the N-H proton.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Spectral Width: ~16 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

¹³C NMR:

Mode: Proton-decoupled

Spectral Width: ~250 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 5 seconds (longer delay needed for quaternary carbons)

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Calibrate the spectrum to the

residual solvent peak or TMS (0.00 ppm).

NMR Analysis Workflow

Prepare Sample
(5-10 mg in 0.6 mL
deuterated solvent)

Acquire Data
(¹H, ¹³C, 2D)

Process FID
(FT, Phasing, Baseline)

Analyze Spectrum
(Shifts, Couplings,

Integration)
Assign Structure
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Caption: Standardized workflow for NMR analysis.

Part 4: Synthesis and Safety Considerations
Plausible Synthetic Route
While a specific published synthesis for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one was not

found, a chemically sound approach would involve the alkylation of 5-bromo-1,3-dihydro-indol-

2-one (5-bromooxindole). A common method involves deprotonating the oxindole at the C3

position using a suitable base (e.g., sodium hydride or lithium diisopropylamide) followed by

quenching the resulting enolate with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

Safety and Handling
No specific safety data sheet (SDS) is available for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one.

Therefore, precautions must be based on data for structurally related compounds.

5-Bromooxindole: Is classified as irritating to the eyes, respiratory system, and skin. It can be

harmful if swallowed, inhaled, or in contact with skin.[3]

5-Bromoindole: Is also known to cause skin and serious eye irritation and may cause

respiratory irritation.[8]

Recommended Precautions:

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab

coat, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

This compound should be treated as a potentially hazardous chemical until toxicological

properties have been thoroughly investigated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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